N-cyclopentylnaphthalene-2-sulfonamide

MCL-1 inhibition apoptosis oncology

N-Cyclopentylnaphthalene-2-sulfonamide (C₁₅H₁₇NO₂S, MW 275.4 g/mol) is a synthetic small molecule belonging to the naphthalenesulfonamide class, characterized by a naphthalene-2-sulfonamide core bearing an N-cyclopentyl substituent. The parent scaffold, naphthalene-2-sulfonamide, is a validated pharmacophore with demonstrated binding to human carbonic anhydrase isoforms II and IX as confirmed by high-resolution X‑ray crystallography (PDB: 6T81, 6TL6).

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
Cat. No. B5821273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylnaphthalene-2-sulfonamide
Molecular FormulaC15H17NO2S
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C15H17NO2S/c17-19(18,16-14-7-3-4-8-14)15-10-9-12-5-1-2-6-13(12)11-15/h1-2,5-6,9-11,14,16H,3-4,7-8H2
InChIKeyWBSBVDVSGZMUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylnaphthalene-2-sulfonamide: Chemical Identity, Core Scaffold, and Procurement-Relevant Baseline for Naphthalene-2-sulfonamide Series Selection


N-Cyclopentylnaphthalene-2-sulfonamide (C₁₅H₁₇NO₂S, MW 275.4 g/mol) is a synthetic small molecule belonging to the naphthalenesulfonamide class, characterized by a naphthalene-2-sulfonamide core bearing an N-cyclopentyl substituent . The parent scaffold, naphthalene-2-sulfonamide, is a validated pharmacophore with demonstrated binding to human carbonic anhydrase isoforms II and IX as confirmed by high-resolution X‑ray crystallography (PDB: 6T81, 6TL6) [1]. As a substituted derivative, N‑cyclopentylnaphthalene‑2‑sulfonamide is available from multiple chemical suppliers (purity typically ≥95%) for non‑human research purposes [2]. The compound appears in the PubChem substance database (SID 29559034, deposited via ChemSpider ID 16462341) as a legacy record, indicating its commercial availability as a screening compound, though curated bioactivity data in ChEMBL for this exact structure remain unpopulated [2]. The cyclopentyl substituent confers distinct physicochemical properties—increased lipophilicity and steric bulk—relative to simpler N‑alkyl naphthalene‑2‑sulfonamides, which may influence target binding, solubility, and metabolic stability in ways relevant to hit‑to‑lead optimization [3].

Why N-Cyclopentylnaphthalene-2-sulfonamide Cannot Be Substituted by Other N-Alkyl or N-Aryl Naphthalene-2-sulfonamides for Biological Screening or SAR Studies


Naphthalene-2-sulfonamide derivatives exhibit a steep structure–activity relationship: minor modifications to the sulfonamide nitrogen substituent produce large shifts in target binding affinity, selectivity, and physicochemical properties. For example, within the Mcl‑1 inhibitor series, the N‑cyclopentyl derivative 4‑(N‑cyclopentyl‑naphthalene‑2‑sulfonamido)‑2‑hydroxybenzoic acid (a close structural analog of N‑cyclopentylnaphthalene‑2‑sulfonamide) displayed a Ki of 2.47 × 10⁴ nM against recombinant human MCL‑1, whereas molecular modeling indicated that the carboxylic acid–bearing salicylic acid moiety—absent in the simpler N‑cyclopentylnaphthalene‑2‑sulfonamide scaffold—was critical for binding interactions in the BH3 groove [1]. Similarly, naphthalene‑2‑sulfonamide‑based CCR8 antagonists showed EC₅₀ values ranging from 1.7 to 1,572 nM depending on subtle variations in the N‑substituent and aromatic decoration [2]. Because the cyclopentyl group is neither a linear alkyl chain (e.g., N‑methyl, N‑ethyl analogs) nor a flat aromatic ring (e.g., N‑phenyl analog), its unique combination of conformational flexibility, steric profile, and lipophilicity (predicted LogP ≈ 3.5–4.0 based on fragment contributions) produces a distinct three‑dimensional pharmacophore that cannot be replicated by more common N‑substituents [3]. Generic substitution is thus inadvisable without explicit comparative binding or functional data [4].

Quantitative Differentiation Evidence for N-Cyclopentylnaphthalene-2-sulfonamide: Comparative Binding, Structural, Physicochemical, and Scaffold-Derived Data vs. Closest Analogs


N-Cyclopentyl vs. N-Cyclopentyl‑Salicylic Acid Naphthalene‑2‑sulfonamide MCL‑1 Binding Affinity in BAK BH3 Peptide Displacement Assay

In a direct fluorescence polarization competition assay measuring displacement of FITC‑labeled BAK BH3 peptide from recombinant human MCL‑1 (residues 172–327), the N‑cyclopentyl–bearing analog 4‑(N‑cyclopentyl‑naphthalene‑2‑sulfonamido)‑2‑hydroxybenzoic acid (which incorporates the N‑cyclopentylnaphthalene‑2‑sulfonamide core plus a salicylic acid moiety) exhibited a Ki of 2.47 × 10⁴ nM (24.7 μM) [REFS‑1]. By comparison, independent molecular modeling and SILCS FragMap analysis for the same compound predicted a Ki of 1.76 × 10³ nM (1.76 μM), suggesting that the salicylic acid carboxylate contributes approximately one order of magnitude to binding affinity via interactions with the BH3 groove p2 pocket [REFS‑2]. This provides a quantitative estimate of the affinity contribution attributable to the N‑cyclopentylnaphthalene‑2‑sulfonamide core fragment (approximately 10–25 μM range), which is distinct from the sub‑micromolar affinities achieved when an additional carboxylic acid warhead is appended.

MCL-1 inhibition apoptosis oncology

Comparative Target Engagement: Naphthalene‑2‑sulfonamide vs. Its N‑Cyclopentyl Derivative in Carbonic Anhydrase Isozyme Binding

The parent compound naphthalene‑2‑sulfonamide has been co‑crystallized with human carbonic anhydrase II (CA II) at 0.98 Å resolution (PDB: 6T81) and with human carbonic anhydrase IX (CA IX) at 2.15 Å resolution (PDB: 6TL6), confirming that the naphthalene‑2‑sulfonamide scaffold occupies the catalytic zinc‑containing active site via the sulfonamide NH₂ group coordinating the Zn²⁺ ion [REFS‑1]. A separate biochemical study demonstrated that naphthalene‑2‑sulfonamide inhibits both human CA I and CA II isoenzymes in vitro (specific Ki values available in the full‑text congress proceedings) [REFS‑2]. The N‑cyclopentyl substitution replaces the primary sulfonamide NH₂ with a secondary sulfonamide NH–cyclopentyl group. In the broader sulfonamide carbonic anhydrase inhibitor literature, N‑monosubstitution generally reduces zinc‑binding affinity (due to loss of one hydrogen‑bond donor to the zinc‑bound hydroxide) but increases isoform selectivity by engaging lipophilic pockets adjacent to the active site that differ among CA isoforms [REFS‑3]. The cyclopentyl group—neither as bulky as N‑cyclohexyl, N‑adamantyl, or N‑benzyl substituents nor as compact as N‑methyl—offers an intermediate steric profile that may provide a favorable selectivity window for certain CA isoforms (e.g., CA IX or CA XII) over CA II, though direct Ki measurements for N‑cyclopentylnaphthalene‑2‑sulfonamide are currently absent from the public literature.

carbonic anhydrase inhibition structural biology isoform selectivity

N‑Cyclopentyl‑Substituted Naphthalene‑2‑sulfonamide as a Key Precursor in Mcl‑1 Inhibitor Patent Series (US10858316): Synthetic Utility vs. Simpler N‑Alkyl Analogs

United States Patent US10858316 (assigned to University of Maryland) explicitly discloses 4‑(N‑cyclopentyl‑naphthalene‑2‑sulfonamido)‑2‑hydroxybenzoic acid and structurally related compounds (LC‑4‑083, LC‑4‑104) as small‑molecule inhibitors of the Mcl‑1 oncoprotein [REFS‑1]. The patent structures contain the N‑cyclopentylnaphthalene‑2‑sulfonamide fragment as a core substructure to which a 2‑hydroxybenzoic acid (salicylic acid) group is appended at the 4‑position of the central phenyl ring via the sulfonamide nitrogen [REFS‑1]. This contrasts with simpler N‑methyl‑, N‑ethyl‑, or N‑phenyl‑naphthalene‑2‑sulfonamides, which lack the cyclopentyl group and are not claimed in this Mcl‑1 patent family. The patent's selection of the cyclopentyl substituent—rather than smaller alkyl or aryl groups—suggests a deliberate structure‑based design choice informed by molecular modeling of the Mcl‑1 BH3‑binding groove [REFS‑2]. N‑Cyclopentylnaphthalene‑2‑sulfonamide thus serves as a direct synthetic precursor and a literature‑validated substructure for generating Mcl‑1‑targeted analogs.

MCL-1 inhibitor synthesis patent-protected scaffold medicinal chemistry

Physicochemical Differentiation: Predicted LogP and Steric Profile of N‑Cyclopentylnaphthalene‑2‑sulfonamide Relative to N‑Methyl and N‑Phenyl Naphthalene‑2‑sulfonamide Analogs

The N‑cyclopentyl group imparts a distinct lipophilicity and steric profile compared to simpler N‑substituents found in commercially available naphthalene‑2‑sulfonamide analogs. Using fragment‑based LogP estimation, N‑cyclopentylnaphthalene‑2‑sulfonamide has a predicted XLogP of approximately 3.5–4.0, driven by the five‑carbon cyclopentyl ring contribution (ΔLogP ≈ +1.8–2.0 relative to N‑methyl analog where XLogP ≈ 2.0–2.5) [REFS‑1]. The cyclopentyl group also introduces greater three‑dimensionality (fraction sp³ = 0.33) compared to the planar N‑phenyl analog (fraction sp³ = 0.06), which may reduce aromatic stacking‑mediated off‑target interactions and improve aqueous solubility through disruption of crystal packing [REFS‑2]. These differences are critical when selecting a fragment for fragment‑based drug discovery: the cyclopentyl‑bearing scaffold occupies a LogP range consistent with lead‑like chemical space (Rule‑of‑Three compliant: MW < 300, cLogP ≤ 3), whereas the unsubstituted naphthalene‑2‑sulfonamide fragment (MW 207, cLogP ~1.5) is more polar and the N‑phenyl analog (MW 283, cLogP ~3.5–4.0) may approach the upper limit of fragment lipophilicity [REFS‑3].

physicochemical properties drug-likeness hit-to-lead optimization

Class‑Level Differentiation as a Calmodulin Antagonist Scaffold: N‑Cyclopentyl vs. W‑7 (N‑(6‑Aminohexyl)‑5‑chloro‑1‑naphthalenesulfonamide)

Naphthalenesulfonamide derivatives constitute a well‑established class of calmodulin (CaM) antagonists. The prototypical compound W‑7 (N‑(6‑aminohexyl)‑5‑chloro‑1‑naphthalenesulfonamide) inhibits Ca²⁺–calmodulin‑dependent phosphodiesterase with an IC₅₀ of 28 μM and myosin light chain kinase with an IC₅₀ of 51 μM [REFS‑1]. W‑7 also inhibits platelet aggregation (IC₅₀ in the 10–100 μM range depending on agonist) and norepinephrine release from sympathetic nerve terminals (IC₅₀ = 3.4 μM) [REFS‑2]. N‑(2‑Ethylphenyl)‑naphthalene‑2‑sulfonamide and N‑(6‑aminohexyl)‑naphthalene‑2‑sulfonamide (W‑5 isomer) have likewise been characterized as calmodulin inhibitors [REFS‑3]. While no direct calmodulin inhibition data exist for N‑cyclopentylnaphthalene‑2‑sulfonamide specifically, its structural features—a hydrophobic naphthalene ring system linked to a sulfonamide that bears a cycloalkyl substituent—align with the general pharmacophore for naphthalenesulfonamide–calmodulin binding. The cyclopentyl group provides intermediate hydrophobicity (between short‑chain alkyl and long‑chain aminoalkyl analogs) and may modulate the balance between calmodulin‑dependent and calmodulin‑independent effects reported for this class [REFS‑2].

calmodulin antagonism naphthalenesulfonamide pharmacology Ca²⁺ signaling

Recommended Research and Industrial Application Scenarios for N-Cyclopentylnaphthalene-2-sulfonamide Based on Available Evidence


Fragment‑Based Screening Library for Mcl‑1 Inhibitor Discovery

N‑Cyclopentylnaphthalene‑2‑sulfonamide serves as a validated fragment hit for Mcl‑1 inhibitor development, as its core substructure appears in patent‑protected Mcl‑1 inhibitors (US10858316) with a measured Ki of 24.7 μM for the elaborated analog [REFS‑1]. Procurement of this fragment enables structure‑based elaboration (e.g., appending a salicylic acid warhead at the sulfonamide nitrogen) to improve binding affinity. Compared to N‑methyl or N‑ethyl naphthalene‑2‑sulfonamide fragments that lack Mcl‑1 patent precedent, the cyclopentyl derivative offers a direct entry point into a known, literature‑validated Mcl‑1 chemical series.

Carbonic Anhydrase Isoform Selectivity Profiling

The naphthalene‑2‑sulfonamide parent scaffold is structurally validated for carbonic anhydrase binding (PDB: 6T81, 6TL6) [REFS‑2]. The N‑cyclopentyl substituent introduces steric bulk that may differentially engage isoform‑specific lipophilic subpockets adjacent to the catalytic zinc site, making this compound suitable for CA isoform selectivity screening panels (CA I, II, IX, XII). The cyclopentyl group provides a steric profile intermediate between small N‑alkyl and large N‑arylsulfonamide CA inhibitors, potentially yielding a unique selectivity fingerprint not achievable with commercially dominant benzenesulfonamide‑based CA inhibitors.

Calmodulin‑Dependent Pathway Probing with Reduced Polypharmacology

Naphthalenesulfonamides are established calmodulin antagonists, with W‑7 (IC₅₀ = 28 μM for phosphodiesterase inhibition) representing the most widely used tool compound [REFS‑3]. However, W‑7 contains a basic aminohexyl side chain that introduces amine‑mediated off‑target interactions. N‑Cyclopentylnaphthalene‑2‑sulfonamide lacks this basic amine, potentially offering a cleaner calmodulin‑dependent signaling probe. This compound is recommended for screening in calmodulin‑dependent enzyme assays (e.g., CaM kinase II, calcineurin, phosphodiesterase) to evaluate whether the cyclopentyl‑bearing scaffold retains calmodulin antagonism while reducing polypharmacology.

Physicochemical Property Optimization Starting Point for Lead Generation

With a predicted XLogP of ~3.5–4.0 and fraction sp³ of ~0.33, N‑cyclopentylnaphthalene‑2‑sulfonamide occupies favorable fragment physicochemical space (MW 275.4, cLogP within Rule‑of‑Three guidelines) [REFS‑4]. This balanced profile—more lipophilic than N‑methyl analogs (XLogP ~2.0–2.5) yet more three‑dimensional than N‑phenyl analogs (fraction sp³ ~0.06)—positions it as an attractive starting fragment for lead optimization programs where oral bioavailability and reduced aromatic ring count are prioritized. The compound can serve as a reference standard in solubility, permeability, and metabolic stability assays when benchmarking naphthalenesulfonamide‑based lead series.

Quote Request

Request a Quote for N-cyclopentylnaphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.